molecular formula C13H21NO5 B12082530 N-Benzyl-D-GlucamineN-Benzyl-D-Glucamine

N-Benzyl-D-GlucamineN-Benzyl-D-Glucamine

Cat. No.: B12082530
M. Wt: 271.31 g/mol
InChI Key: GXNAHMSFQNFFSO-UHFFFAOYSA-N
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Description

N-Benzyl-D-Glucamine, also known as 1-Deoxy-1-[(phenylmethyl)amino]-D-glucitol, is a synthetic compound. It does not occur naturally but is found in individuals exposed to this compound or its derivatives. Technically, N-Benzyl-D-Glucamine is part of the human exposome, which encompasses all lifetime exposures and their impact on health .

Preparation Methods

a. Synthetic Routes

The synthesis of N-Benzyl-D-Glucamine involves chemical reactions to create the compound. While specific synthetic routes may vary, a common approach is the reaction between D-glucamine (D-glucitol amine) and benzyl chloride. The reaction proceeds as follows:

D-glucamine+Benzyl chlorideN-Benzyl-D-Glucamine\text{D-glucamine} + \text{Benzyl chloride} \rightarrow \text{N-Benzyl-D-Glucamine} D-glucamine+Benzyl chloride→N-Benzyl-D-Glucamine

b. Reaction Conditions

The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures. Solvents like methanol or acetonitrile are commonly used.

c. Industrial Production

N-Benzyl-D-Glucamine may be produced on a larger scale using similar synthetic methods. Industrial processes ensure higher yields and purity for commercial applications.

Chemical Reactions Analysis

N-Benzyl-D-Glucamine can undergo various chemical reactions:

    Oxidation: It may be oxidized under appropriate conditions.

    Reduction: Reduction reactions can modify the benzyl group or other functional groups.

    Substitution: Substitution reactions involve replacing the benzyl group or other substituents.

    Common Reagents: Reagents like hydrogen peroxide (for oxidation), sodium borohydride (for reduction), and various halides (for substitution) are used.

    Major Products: The primary product is N-Benzyl-D-Glucamine itself, but derivatives with modified functional groups may also form.

Scientific Research Applications

N-Benzyl-D-Glucamine finds applications in several fields:

    Chemistry: Used as a building block in organic synthesis.

    Biology: May serve as a probe or ligand in biochemical studies.

    Medicine: Investigated for potential therapeutic effects due to its unique structure.

    Industry: Employed in the production of specialty chemicals.

Mechanism of Action

The exact mechanism by which N-Benzyl-D-Glucamine exerts its effects depends on its specific application. It may interact with cellular receptors, enzymes, or metabolic pathways. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While N-Benzyl-D-Glucamine is unique due to its benzyl modification, similar compounds include D-glucamine derivatives, such as N-methyl-D-glucamine (NMDG) and N-ethyl-D-glucamine. These compounds share structural similarities but differ in substituents and properties.

Properties

IUPAC Name

6-(benzylamino)hexane-1,2,3,4,5-pentol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c15-8-11(17)13(19)12(18)10(16)7-14-6-9-4-2-1-3-5-9/h1-5,10-19H,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNAHMSFQNFFSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(C(C(C(CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74410-48-3
Record name D-Glucitol, 1-deoxy-1-[(phenylmethyl)amino]
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